Cholesterol 24-hydroxylase-IN-2

CYP46A1 IC50 Enzyme Inhibition

Select Cholesterol 24-hydroxylase-IN-2 for robust CYP46A1 inhibition assays. Its mid-picomolar IC50 (5.4 nM) enables practical dose-response curves, avoiding saturation issues of ultra-potent radioligands. The orthogonal N-cyclopropyl-N-methylpiperidine-4-carboxamide scaffold distinguishes it from soticlestat and efavirenz chemotypes, ensuring target-specific mechanistic validation. Ideal as a reference inhibitor in HTS campaigns or blocking agent in imaging studies. Supplied at ≥98% purity. Inquire for bulk quantities and pricing.

Molecular Formula C20H23FN4O
Molecular Weight 354.4 g/mol
Cat. No. B12375909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesterol 24-hydroxylase-IN-2
Molecular FormulaC20H23FN4O
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCN(C1CC1)C(=O)C2CCN(CC2)C3=CN=CN=C3C4=CC=C(C=C4)F
InChIInChI=1S/C20H23FN4O/c1-24(17-6-7-17)20(26)15-8-10-25(11-9-15)18-12-22-13-23-19(18)14-2-4-16(21)5-3-14/h2-5,12-13,15,17H,6-11H2,1H3
InChIKeyKWVNBARHUWFOOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cholesterol 24-hydroxylase-IN-2 (CAS 1613481-52-9): A Potent CYP46A1 Inhibitor for Mammalian Imaging Applications


Cholesterol 24-hydroxylase-IN-2 is a small-molecule inhibitor targeting cholesterol 24-hydroxylase (CH24H, also known as CYP46A1), a brain-specific cytochrome P450 enzyme that catalyzes the conversion of cholesterol to 24S-hydroxycholesterol (24-HC) [1]. This compound is characterized as a potent inhibitor with a reported IC₅₀ value of 5.4 nM [2]. Its primary documented application is in the imaging of cholesterol 24-hydroxylase in mammals [3], positioning it as a specialized tool compound for preclinical research rather than a therapeutic candidate.

Why Generic CYP46A1 Inhibitors Cannot Substitute for Cholesterol 24-hydroxylase-IN-2


The CYP46A1 inhibitor landscape includes structurally diverse chemotypes with widely varying potency, selectivity, and functional profiles [1]. Simple IC₅₀-based substitution is insufficient for research continuity; compounds such as soticlestat (TAK-935) exhibit distinct pharmacokinetic properties and are subject to clinical development timelines, while alternative inhibitors like efavirenz function as allosteric activators rather than inhibitors of CYP46A1 [2]. Furthermore, novel radioligands with sub-nanomolar potency (e.g., compound 5, IC₅₀ = 0.11 nM) represent a different tool class optimized for PET imaging rather than standard biochemical assays [3]. Cholesterol 24-hydroxylase-IN-2 occupies a specific niche within this landscape: it is a potent, commercially available inhibitor for which the primary validation data is centered on mammalian imaging applications, distinguishing it from both clinical-stage therapeutics and ultra-potent radioligand precursors.

Quantitative Comparative Evidence for Cholesterol 24-hydroxylase-IN-2 Versus Key CYP46A1 Inhibitors


Potency Comparison: Cholesterol 24-hydroxylase-IN-2 Exhibits 1.37-fold Greater Inhibitory Activity Than Soticlestat in Human Enzyme Assays

Cholesterol 24-hydroxylase-IN-2 demonstrates an IC₅₀ value of 5.4 nM [1] against human CYP46A1, which represents a 1.37-fold improvement in potency compared to the clinically investigated inhibitor soticlestat, which has a reported IC₅₀ of 7.4 nM in the same enzyme system [2]. This quantitative difference, while modest, may be relevant in assay systems where lower compound concentrations are required to achieve full target engagement or where minimizing off-target effects at higher inhibitor concentrations is a priority.

CYP46A1 IC50 Enzyme Inhibition

Potency Comparison: Cholesterol 24-hydroxylase-IN-2 Demonstrates 1.57-fold Superior Potency Over Compound 17

When compared to the structurally optimized 3-piperidinyl pyridine derivative compound 17 (IC₅₀ = 8.5 nM) [1], Cholesterol 24-hydroxylase-IN-2 (IC₅₀ = 5.4 nM) [2] exhibits a 1.57-fold higher inhibitory potency. Compound 17 was identified through extensive structure-based drug design as a highly selective CH24H inhibitor with confirmed brain penetration and in vivo target engagement (26% reduction of brain 24-HC levels at 30 mg/kg oral dose) [1]. The potency advantage of Cholesterol 24-hydroxylase-IN-2 suggests it may offer comparable or superior target engagement at lower concentrations in similar experimental contexts, though direct in vivo data for Cholesterol 24-hydroxylase-IN-2 are not publicly available.

CYP46A1 IC50 Structure-Activity Relationship

Contrasting Mechanism: Cholesterol 24-hydroxylase-IN-2 is an Inhibitor, Not an Allosteric Activator Like Efavirenz

Efavirenz, an FDA-approved HIV drug, allosterically activates CYP46A1, increasing enzyme activity rather than inhibiting it [1]. In contrast, Cholesterol 24-hydroxylase-IN-2 is a direct inhibitor of the enzyme (IC₅₀ = 5.4 nM) [2]. This functional dichotomy is critical: experiments designed to probe the consequences of reduced 24-HC production (e.g., in models of epilepsy or neurodegeneration) require a true inhibitor, whereas efavirenz would produce the opposite biochemical effect (increased cholesterol turnover). Substituting efavirenz for an inhibitor would fundamentally alter the experimental outcome and invalidate conclusions regarding CYP46A1 inhibition.

CYP46A1 Allosteric Modulation Mechanism of Action

Application-Specific Potency: Cholesterol 24-hydroxylase-IN-2 Offers a Balanced Affinity Profile Between Ultra-Potent Radiotracers and Clinical Candidates

The recently reported CYP46A1 PET radioligand compound 5 exhibits exceptional potency (IC₅₀ = 0.11 nM), which is 49-fold higher than Cholesterol 24-hydroxylase-IN-2 (IC₅₀ = 5.4 nM) [1][2]. While this extreme potency is advantageous for imaging applications requiring high target occupancy with minimal mass dose, it may limit the utility of compound 5 as a standard biochemical tool due to the impracticality of achieving partial inhibition or titratable responses in cellular assays. Cholesterol 24-hydroxylase-IN-2 occupies an intermediate potency range that is more amenable to dose-response studies and experiments requiring controlled, graded inhibition of CYP46A1 activity.

CYP46A1 PET Imaging Radioligand

Structural Distinction: Cholesterol 24-hydroxylase-IN-2's N-Cyclopropyl-N-Methyl Carboxamide Scaffold Confers a Unique SAR Profile

Cholesterol 24-hydroxylase-IN-2 features an N-cyclopropyl-N-methylpiperidine-4-carboxamide core linked to a 4-(4-fluorophenyl)pyrimidine moiety [1]. This scaffold is chemically distinct from the 4-arylpyridine backbone of soticlestat (e.g., 3v) [2], the 3-piperidinyl pyridine series (e.g., compound 17) [3], and the aryl-piperidine derivatives developed for PET imaging (e.g., compounds 3f and 3g) [4]. SAR studies on soticlestat derivatives have demonstrated that subtle modifications to the core scaffold (e.g., hydroxyl to benzenesulfonamide isosteric replacement) can dramatically alter inhibitor potency and selectivity profiles [5]. Therefore, even if two inhibitors exhibit comparable IC₅₀ values, their distinct chemotypes may confer differential off-target liabilities, metabolic stability, or brain penetration properties that are not captured by in vitro potency measurements alone.

CYP46A1 Structure-Activity Relationship Chemotype

Recommended Research and Procurement Applications for Cholesterol 24-hydroxylase-IN-2


In Vitro Target Engagement Assays Requiring Mid-Picomolar Potency CYP46A1 Inhibition

Cholesterol 24-hydroxylase-IN-2 is ideally suited for in vitro enzyme inhibition assays where a mid-picomolar IC₅₀ (5.4 nM) [1] provides a balanced potency profile. Unlike ultra-potent radioligands (IC₅₀ ~0.11 nM) [2] that may saturate target at impractically low concentrations, this compound allows for robust dose-response curves across a workable concentration range (e.g., 0.1–100 nM). This makes it a pragmatic choice for routine biochemical characterization of CYP46A1 inhibition or for use as a reference inhibitor in high-throughput screening campaigns.

Mammalian Imaging Studies of Cholesterol 24-Hydroxylase Expression and Distribution

Multiple vendor sources explicitly note that Cholesterol 24-hydroxylase-IN-2 is suitable for imaging of cholesterol 24-hydroxylase in mammals [1][2]. While the compound is not itself a radiotracer, it may serve as a blocking agent or reference ligand in competitive binding studies, autoradiography, or PET imaging experiments utilizing radiolabeled CYP46A1 probes. Its 5.4 nM IC₅₀ [3] ensures effective target occupancy in imaging contexts where specific binding must be distinguished from non-specific background.

SAR Studies Using Orthogonal Chemotypes for CYP46A1 Inhibitor Development

Given that Cholesterol 24-hydroxylase-IN-2 possesses a distinct N-cyclopropyl-N-methylpiperidine-4-carboxamide scaffold [1] that differs from the 4-arylpyridine (soticlestat) [2] and 3-piperidinyl pyridine (compound 17) [3] chemotypes, it provides an orthogonal chemical starting point for structure-activity relationship studies. Researchers can employ this compound to validate that observed biological effects are target-specific rather than chemotype-dependent, or as a lead template for exploring novel CYP46A1 inhibitor scaffolds with potentially differentiated selectivity or pharmacokinetic properties.

Loss-of-Function Studies in Neuronal Cholesterol Metabolism Models

In experimental systems where the goal is to evaluate the consequences of reduced CYP46A1 activity—such as models of epilepsy, Alzheimer's disease, or other neurological disorders [1]—Cholesterol 24-hydroxylase-IN-2 provides a direct inhibitory mechanism (IC₅₀ = 5.4 nM) [2]. This contrasts sharply with allosteric activators like efavirenz [3], which would confound interpretation by increasing, rather than decreasing, 24-HC production. For researchers probing the therapeutic hypothesis that CYP46A1 inhibition reduces neuroexcitotoxicity via modulation of EAAT2 or NMDA receptors [1], this compound offers a mechanistically appropriate tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cholesterol 24-hydroxylase-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.